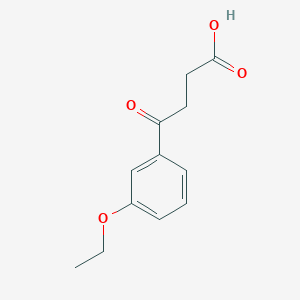

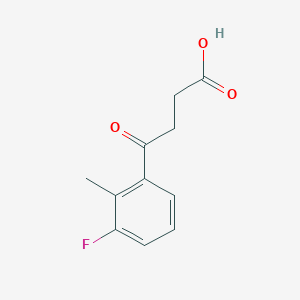

Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate” are not available, similar compounds such as “Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate” have been synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine .

Scientific Research Applications

Pharmaceuticals

Antimicrobial Research: This compound has been utilized in the synthesis of novel antimicrobial candidates targeting multidrug-resistant pathogens . Its derivatives show promise in combating resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium, which are significant concerns in healthcare.

Agriculture

Pest Management: In agriculture, derivatives of Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate are explored for their potential as scaffolds in developing new antimicrobial agents . These agents could help manage crop diseases caused by various pathogens, contributing to food security.

Material Science

Insecticide Development: The compound’s derivatives, like spirotetramat, are used in creating insecticides for controlling a wide range of sucking insects on crops . This application is crucial for protecting crops from pests and ensuring high-quality agricultural produce.

Chemical Synthesis

Catalysis: It serves as a building block in chemical synthesis, particularly in catalytic processes like the Suzuki–Miyaura coupling . This reaction is pivotal in forming carbon-carbon bonds, a fundamental step in creating complex organic molecules.

Environmental Science

Ecotoxicity Studies: Spirotetramat, a derivative, is monitored for its environmental impact, including its mobility in drain flow and chronic ecotoxicity on various organisms . Understanding these effects is essential for developing eco-friendly pest control solutions.

Food Industry

Flavor and Fragrance: Derivatives like Furaneol® are key flavor compounds in many fruits and are highly valued by the food industry for their attractive sensory properties . They are synthesized through enzymatic steps or the Maillard reaction, contributing to the aroma profile of processed foods.

Cosmetics

Antimicrobial Additives: In the cosmetics industry, the antimicrobial properties of its derivatives can be harnessed to preserve products and prevent the growth of harmful microorganisms .

Biochemistry

Antibiotic Synthesis: The compound is used in the synthesis of antibiotics, particularly those targeting drug-resistant bacteria . This application is critical in the ongoing fight against antibiotic resistance.

properties

IUPAC Name |

ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-9-10(2)5-6-11(12)3/h5-6,9H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDVVUZNDMIQOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645517 |

Source

|

| Record name | Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate | |

CAS RN |

30005-21-1 |

Source

|

| Record name | Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)

![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)

![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)